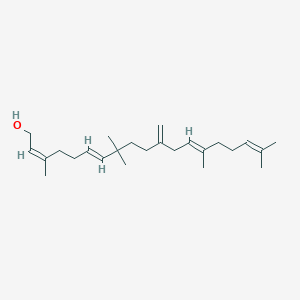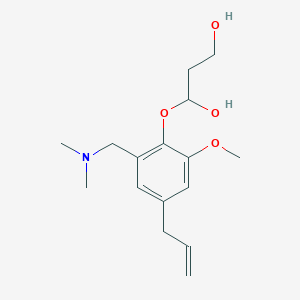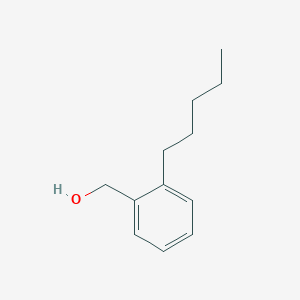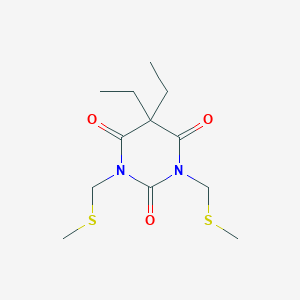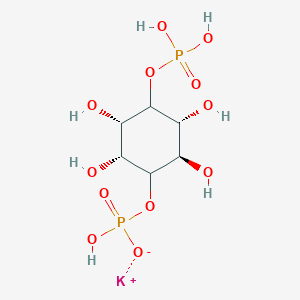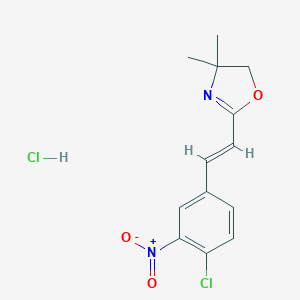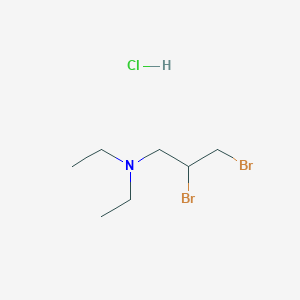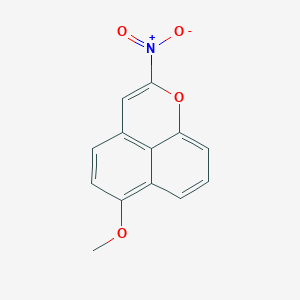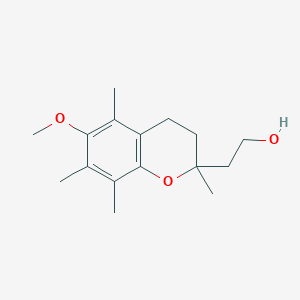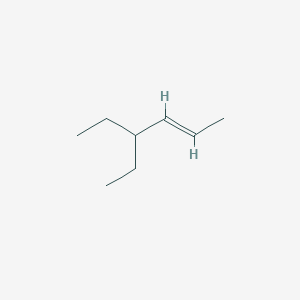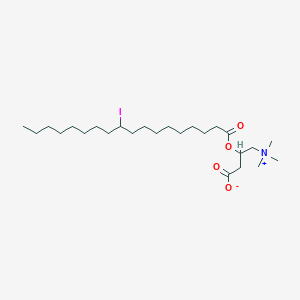
3-(10-Iodooctadecanoyloxy)-4-(trimethylazaniumyl)butanoate
Übersicht
Beschreibung
3-(10-Iodooctadecanoyloxy)-4-(trimethylazaniumyl)butanoate, also known as TOAB-I, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Wirkmechanismus
3-(10-Iodooctadecanoyloxy)-4-(trimethylazaniumyl)butanoate functions as a cationic surfactant, meaning it has a positively charged head group and a hydrophobic tail. This structure allows it to form micelles in aqueous solutions, which can solubilize hydrophobic molecules. Additionally, 3-(10-Iodooctadecanoyloxy)-4-(trimethylazaniumyl)butanoate has been shown to interact with cell membranes, disrupting their structure and function.
Biochemische Und Physiologische Effekte
3-(10-Iodooctadecanoyloxy)-4-(trimethylazaniumyl)butanoate has been shown to have cytotoxic effects on various cell lines, including cancer cells. It has also been shown to induce apoptosis, or programmed cell death, in some cell types. In animal studies, 3-(10-Iodooctadecanoyloxy)-4-(trimethylazaniumyl)butanoate has been shown to cause liver damage and alter lipid metabolism.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3-(10-Iodooctadecanoyloxy)-4-(trimethylazaniumyl)butanoate in lab experiments is its ability to solubilize hydrophobic molecules, which can be useful in drug delivery and other applications. However, its cytotoxic effects and potential for liver damage must be taken into consideration when designing experiments.
Zukünftige Richtungen
Future research on 3-(10-Iodooctadecanoyloxy)-4-(trimethylazaniumyl)butanoate could focus on its potential use as a drug delivery vehicle, as well as its antimicrobial properties. Additionally, further studies on its mechanism of action and potential toxicity could help to better understand its effects on cells and organisms.
Wissenschaftliche Forschungsanwendungen
3-(10-Iodooctadecanoyloxy)-4-(trimethylazaniumyl)butanoate has been extensively studied for its potential use as a surfactant in various applications, including emulsion polymerization, micellar catalysis, and drug delivery. It has also been investigated for its antimicrobial properties and its ability to enhance the solubility and bioavailability of poorly soluble drugs.
Eigenschaften
IUPAC Name |
3-(10-iodooctadecanoyloxy)-4-(trimethylazaniumyl)butanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H48INO4/c1-5-6-7-8-11-14-17-22(26)18-15-12-9-10-13-16-19-25(30)31-23(20-24(28)29)21-27(2,3)4/h22-23H,5-21H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSQIFPNSTHVIRE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC(CCCCCCCCC(=O)OC(CC(=O)[O-])C[N+](C)(C)C)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H48INO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30909259 | |
| Record name | 3-[(10-Iodooctadecanoyl)oxy]-4-(trimethylazaniumyl)butanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30909259 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
553.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(10-Iodooctadecanoyloxy)-4-(trimethylazaniumyl)butanoate | |
CAS RN |
104881-77-8 | |
| Record name | 1-Propanaminium, 3-carboxy-2-[(10-iodo-1-oxooctadecyl)oxy]-N,N,N-trimethyl-, inner salt | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=104881-77-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 10-Iodostearyl carnitine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104881778 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-[(10-Iodooctadecanoyl)oxy]-4-(trimethylazaniumyl)butanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30909259 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




